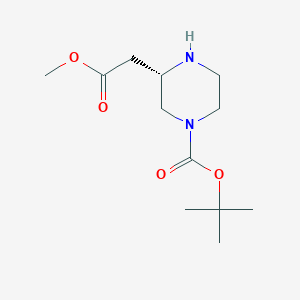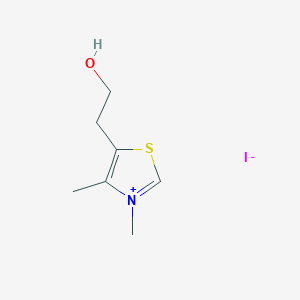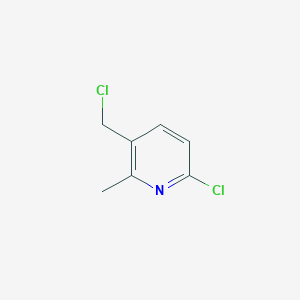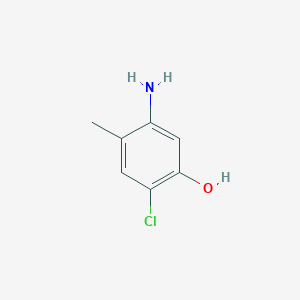
2-Bromo-1-iodo-3-methoxybenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 2-Bromo-1-iodo-3-methoxybenzene often involves catalytic processes or reactions with halogens under specific conditions. For example, the ring opening of epoxides with elemental iodine and bromine in the presence of catalysts has been shown to afford vicinal iodo alcohols and bromo alcohols in high yields, suggesting a methodology that might be adaptable for synthesizing related compounds (Niknam & Nasehi, 2002). Additionally, CuI-catalyzed processes have been utilized to synthesize benzofurans from bromo- and iodo-benzenes, indicating the potential for complex cyclization and substitution reactions involving halogenated benzenes (Lu et al., 2007).
Molecular Structure Analysis
The molecular structure and conformational properties of methoxyphenols and dimethoxybenzenes, which share some similarity with 2-Bromo-1-iodo-3-methoxybenzene, have been extensively studied. These studies involve gas-phase electron diffraction and quantum chemical calculations, revealing insights into the planar structures, intramolecular hydrogen bonding, and the effects of methoxy groups on molecular conformation (Dorofeeva et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving halogenated methoxybenzenes can include nucleophilic substitutions and reductive processes, influenced by the presence and position of methoxy groups. Research has shown that the nature and position of substituents can significantly affect reaction outcomes, including the extent of reduction versus substitution reactions (Bacon & Wright, 1969).
Physical Properties Analysis
The physical properties of methoxyphenols and dimethoxybenzenes, such as enthalpies of formation, vapor pressures, and sublimation enthalpies, have been thoroughly investigated. These properties are crucial for understanding the stability, reactivity, and potential applications of these compounds. Calorimetric data and density functional theory calculations have provided a quantitative analysis of substituent effects on these properties (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of halogenated methoxybenzenes, including their reactivity in organic reactions, have been explored through various synthetic methods and reaction mechanisms. Studies have highlighted the importance of halogen bonding and substituent effects in determining the outcomes of chemical reactions involving these compounds (Pigge et al., 2006).
Aplicaciones Científicas De Investigación
Epoxide Cleavage : The compound is used in the ring opening of epoxides with elemental iodine and bromine, acting as a catalyst to afford vicinal iodo alcohols and bromo alcohols. This process occurs regioselectively under neutral and mild conditions, even with sensitive functional groups present (Niknam & Nasehi, 2002).
Ring Halogenation : It is involved in ring halogenations of polyalkylbenzenes, showing effectiveness as a catalyst in combination with other compounds for producing mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Preparation of Sterically Protected Compounds : A related bulky bromobenzene compound is prepared and used in the synthesis of low-coordinate phosphorus compounds, indicating the importance of electronic perturbation in such systems (Toyota et al., 2003).
Arylation in Fragrance Synthesis : It plays a role in the coupling process catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, leading to the production of valuable floral fragrances (Scrivanti et al., 2008).
Selective Radical Cyclization : The compound is involved in the electrocatalyzed selective radical cyclization of propargyl bromoethers to produce tetrahydrofuran derivatives (Esteves et al., 2007).
Study of Organohalogens in Marine Troposphere : It is studied in the context of the marine troposphere, particularly focusing on the organohalogens with mixed biogenic and anthropogenic origin (Führer & Ballschmiter, 1998).
Liquid Crystal Research : Its derivatives are used in the synthesis of chiral liquid crystals, demonstrating the influence of the nature of the phenyl substituent on mesogenic properties (Bertini et al., 2003).
Propiedades
IUPAC Name |
2-bromo-1-iodo-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVDXMFOLMWGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635284 | |
| Record name | 2-Bromo-1-iodo-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodo-3-methoxybenzene | |
CAS RN |
74128-84-0 | |
| Record name | 2-Bromo-1-iodo-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-iodoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)
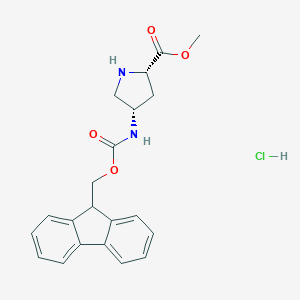
![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)
